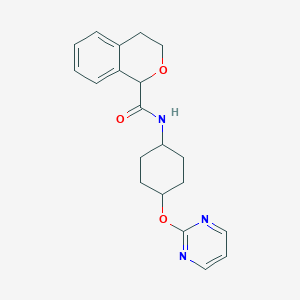

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(18-17-5-2-1-4-14(17)10-13-25-18)23-15-6-8-16(9-7-15)26-20-21-11-3-12-22-20/h1-5,11-12,15-16,18H,6-10,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGHQLYEKIMIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21N3O4S. Its structure features a cyclohexyl group linked to a pyrimidine moiety via an ether bond, which is significant for its biological interactions.

Research indicates that N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain cytochrome P450 enzymes, such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in Leishmania species. The inhibition of these enzymes may lead to disrupted membrane integrity in parasites, thereby exhibiting antileishmanial activity. For instance, analogs of this compound have shown low micromolar EC50 values against L. donovani promastigotes, indicating effective growth inhibition .

Antileishmanial Activity

A study characterized the compound's analogs as potent inhibitors of L. donovani proliferation. The most effective analogs demonstrated selectivity for inhibiting CYP5122A1 over CYP51, with IC50 values ≤ 1 µM . This selectivity suggests potential for developing targeted therapies against leishmaniasis.

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide on mammalian cell lines compared to Leishmania species. The findings indicated that while some compounds were toxic to mammalian cells at higher concentrations, others maintained a favorable selectivity index, suggesting therapeutic viability .

Data Table: Biological Activity Overview

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Inhibition of CYP51 | Leishmania | ≤ 1 | Disruption of sterol biosynthesis |

| Inhibition of CYP5122A1 | Leishmania | ≤ 1 | Antileishmanial activity |

| Cytotoxicity | Mammalian cells | Varies | Potential toxicity at high doses |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the literature, focusing on structural features, synthesis, and analytical data.

Cyclohexanecarboxamide Derivatives

Compound from : N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide shares a cyclohexanecarboxamide core but substitutes the pyrimidinyloxy group with a methoxyphenyl moiety.

- Synthesis : Synthesized via THF/MeOH solvent systems with K₂CO₃, yielding ~57% after column chromatography . This contrasts with the target compound’s likely need for stereoselective synthesis due to its trans-cyclohexyl configuration.

- Key Differences : The methoxyphenyl group may increase lipophilicity compared to the target’s pyrimidinyloxy substituent, which could enhance solubility via hydrogen bonding.

Pyrimidine-Containing Carboxamides

Compound from : 2-Amino-N-(4-fluorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide features a pyrimidine-carboxamide scaffold but lacks the cyclohexyl backbone.

- Analytical Data : IR spectra show a carbonyl stretch at 1648 cm⁻¹, typical for carboxamides . The target compound’s pyrimidinyloxy group may exhibit similar IR peaks but with additional signals from the cyclohexyl and isochroman groups.

- Physical Properties : Melting point (180–182°C) suggests moderate crystallinity, likely influenced by the fluorophenyl substituent . The target compound’s cyclohexyl-isochroman fusion may reduce melting point due to conformational flexibility.

Piperazine-Based Carboxamides

Compound from : N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide replaces the cyclohexyl group with a piperazine ring.

- Structural Insights: X-ray crystallography reveals a mean C–C bond length of 0.005 Å and an R factor of 0.058, indicating high structural precision .

- Functional Comparison : Both compounds utilize pyrimidine for π-π stacking, but the target’s pyrimidinyloxy group may offer stronger hydrogen-bonding capacity.

Enantiomerically Pure Pyrrolidine Carboxamides

Compounds 7d and 7e from : These enantiomeric pyrrolidine derivatives incorporate pyrimido[4,5-d]pyrimidinyl groups.

- Purity and Analysis : Both exhibit 98% purity via HPLC (Rf = 0.35 in MeOH:CH₂Cl₂) . The target compound’s stereochemistry would require similar chiral resolution techniques.

- Spectroscopic Data : ¹H NMR of 7d/7e shows distinct peaks for enantiomers (e.g., δ 1.19–1.25 ppm for isopropyl groups) . The target’s trans-cyclohexyl protons may display analogous splitting patterns.

Data Tables

Table 1 : Comparative Overview of Structural Analogs

Research Findings and Trends

- Stereochemistry : Enantiomer separation (e.g., ’s 7d/7e) is critical for activity in chiral environments . The target’s trans-cyclohexyl configuration may similarly influence receptor binding.

- Solubility : Pyrimidinyloxy and carboxamide groups () enhance aqueous solubility via hydrogen bonding, whereas cyclohexyl/isochroman moieties (Target, ) may limit it .

- Contradictions : Despite similar HPLC purity (98%), ’s compounds have identical Rf values, suggesting comparable polarity, whereas structural differences in other analogs lead to varied chromatographic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.